1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocyclic compounds that are structurally related to indoles. This particular compound is characterized by the presence of long octadecyloxy chains, which impart unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- typically involves multi-step organic reactions. One common method involves the reaction of a nitrile with an electrophilic carbene to form a nitrile ylide intermediate. This intermediate undergoes a series of cyclization reactions to form the isoindole core . The reaction conditions often require the use of rhodium catalysts and specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various isoindole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their inhibitory activity against protein kinase CK2.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is used as a catalyst in organic synthesis.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- is unique due to its long octadecyloxy chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry, setting it apart from other isoindole derivatives .
Properties
CAS No. |
396727-90-5 |
---|---|
Molecular Formula |
C47H83NO4 |
Molecular Weight |
726.2 g/mol |
IUPAC Name |
2-(2,3-dioctadecoxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C47H83NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-51-42-43(41-48-46(49)44-37-33-34-38-45(44)47(48)50)52-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38,43H,3-32,35-36,39-42H2,1-2H3 |
InChI Key |
QQVIWFIVPWBKEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CN1C(=O)C2=CC=CC=C2C1=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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